2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid
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Overview
Description
2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid is a complex organic compound with a molecular weight of 381.43 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis . The compound’s structure includes a pyrrolidine ring substituted with methoxy and acetic acid groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using the Fmoc groupThe final step involves the addition of the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and high yields. The use of solid-phase synthesis techniques is also common, as it facilitates the purification process and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The Fmoc group can be removed and replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The removal of the Fmoc group is often achieved using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a ketone, while reduction of the acetic acid group results in an alcohol .
Scientific Research Applications
2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the pyrrolidine ring during the synthesis process, preventing unwanted side reactions. The methoxy and acetic acid groups provide additional functional sites for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidin-2-yl]acetic acid: This compound has a fluorine atom instead of a methoxy group, which can alter its reactivity and applications.
2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-2-yl]acetic acid: The hydroxyl group provides different chemical properties compared to the methoxy group.
Uniqueness
The presence of the methoxy group in 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid makes it unique among similar compounds. This group can participate in specific chemical reactions that are not possible with other substituents, providing versatility in synthetic applications .
Properties
IUPAC Name |
2-[(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-15-10-14(11-21(24)25)23(12-15)22(26)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEORNHHFRSUSC-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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